molecular formula C11H13IO3 B8351805 4-(2-Iodoethyl)-2-methoxyphenyl acetate

4-(2-Iodoethyl)-2-methoxyphenyl acetate

Cat. No.: B8351805
M. Wt: 320.12 g/mol
InChI Key: SIXXQZCXIGJWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Iodoethyl)-2-methoxyphenyl acetate is an organoiodine compound featuring a methoxyphenyl acetate core substituted with a 2-iodoethyl group at the 4-position. The iodine atom in the ethyl chain may confer unique reactivity, such as participation in Suzuki-Miyaura cross-couplings or radical-mediated transformations, making it valuable in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

[4-(2-iodoethyl)-2-methoxyphenyl] acetate

InChI

InChI=1S/C11H13IO3/c1-8(13)15-10-4-3-9(5-6-12)7-11(10)14-2/h3-4,7H,5-6H2,1-2H3

InChI Key

SIXXQZCXIGJWTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CCI)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Iodine Position and Reactivity: The target compound’s 2-iodoethyl group contrasts with iodine atoms directly on aromatic rings (e.g., 4-formyl-2-iodo-6-methoxyphenyl acetate) or heterocycles (e.g., pyridine in ).
  • Synthetic Complexity : Compounds like the pyridine derivative () require multi-step syntheses (e.g., alkyne iodination), whereas simpler analogs (e.g., methyl 4-iodophenyl acetate) are synthesized via straightforward esterification .
  • Thermal Stability : Methyl (4-iodophenyl)acetate has a high melting point (271.9°C), suggesting that iodine substitution on aromatic rings may increase crystallinity compared to aliphatic iodine derivatives .

Functional Group Impact on Bioactivity

While biological data for 4-(2-Iodoethyl)-2-methoxyphenyl acetate are unavailable, evidence from related compounds highlights trends:

  • Antimicrobial Activity : Thiazolidine-2,4-dione derivatives with chlorophenyl and methoxyphenyl groups (e.g., compounds 37–40 in ) show antibacterial activity, suggesting that the methoxyphenyl acetate scaffold may synergize with halogen substituents. The iodoethyl group could similarly enhance membrane permeability or target binding .
  • Metabolic Stability : Metabolites of 5-APB/6-APB drugs (e.g., 2-methoxy-5-(2-nitroprop-1-en-1-yl)phenethyl acetate) indicate that methoxy and acetate groups influence oxidative metabolism. The iodine atom in this compound may slow hepatic degradation, extending half-life .

Analytical Characterization

  • NMR and HR-MS: Analogs like (E)-4-(3-((2-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)ethyl)amino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl acetate (11e) were characterized via ¹H/¹³C NMR and HR-MS, which would be critical for confirming the structure of this compound .
  • Chromatography : Purification methods for iodine-containing compounds often use silica gel chromatography with hexane/ethyl acetate gradients (e.g., compound 14D in ).

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